

# Determining Zorifertinib Potency with HTRF Kinase Activity Assays

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Compound of Interest		
Compound Name:	Zorifertinib	
Cat. No.:	B611976	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Zorifertinib** (AZD3759) is a potent, orally active, and central nervous system (CNS)-penetrant Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant activity against both wild-type EGFR and various activating mutations, such as L858R and exon 19 deletions, which are commonly found in non-small cell lung cancer (NSCLC).[1][4][5] This application note provides a detailed protocol for assessing the potency of **Zorifertinib** using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase activity assay, a robust and high-throughput method ideal for drug discovery and development.[6][7][8]

## **Mechanism of Action**

**Zorifertinib** functions by competitively binding to the ATP-binding site within the kinase domain of EGFR.[9] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.[9] The ability of **Zorifertinib** to penetrate the blood-brain barrier makes it a promising therapeutic option for patients with CNS metastases.[4]

## **Signaling Pathway of EGFR**

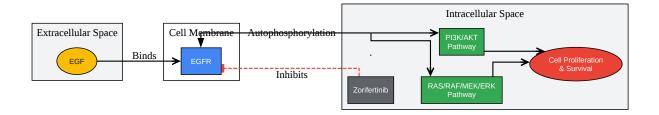


## Methodological & Application

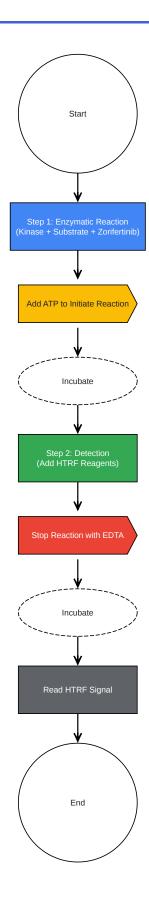
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The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. **Zorifertinib** inhibits this initial autophosphorylation step.









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